Product packaging for 5-((4-Aminocyclohexyl)methyl)-o-toluidine(Cat. No.:CAS No. 90680-62-9)

5-((4-Aminocyclohexyl)methyl)-o-toluidine

Cat. No.: B12668073
CAS No.: 90680-62-9
M. Wt: 218.34 g/mol
InChI Key: JXKCXZZWQAMWAH-UHFFFAOYSA-N
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Description

5-((4-Aminocyclohexyl)methyl)-o-toluidine is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. This amino-substituted toluidine derivative is characterized by a cyclohexylmethyl spacer, a structural feature that can influence its physicochemical properties and molecular interactions. As a dedicated supplier for the research community, we provide this compound in high purity to ensure reliable and reproducible results in your experiments. This product is intended for use in controlled laboratory settings by qualified professionals. It serves as a versatile chemical building block (synthon) for the exploration of novel chemical entities. Potential research applications include its use as an intermediate in the development of ligands for various biological targets, or in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. The structural motifs present in this compound, including the aromatic amine and the aliphatic cyclohexylamine, are common in a range of pharmacologically active molecules. Researchers are investigating its potential in various pre-clinical R&D pathways. Handling of this material requires appropriate safety precautions. We advise consulting the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is strictly for research and development purposes and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B12668073 5-((4-Aminocyclohexyl)methyl)-o-toluidine CAS No. 90680-62-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90680-62-9

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

5-[(4-aminocyclohexyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H22N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-3,9,11,13H,4-8,15-16H2,1H3

InChI Key

JXKCXZZWQAMWAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCC(CC2)N)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 5 4 Aminocyclohexyl Methyl O Toluidine

Historical and Current Synthetic Routes to 5-((4-Aminocyclohexyl)methyl)-o-toluidine

The synthesis of this compound, a molecule incorporating both an aromatic and a saturated carbocyclic amine, can be approached through several strategic disconnections. Historically, the formation of such complex amines often relied on multi-step sequences. Current methodologies focus on more efficient and selective routes, primarily centered around reductive amination and catalytic hydrogenation.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of the target molecule necessitates the strategic assembly of its constituent parts: the o-toluidine (B26562) moiety and the 4-aminocyclohexylmethyl group. A logical precursor would be a molecule where the cyclohexyl ring is initially aromatic, which is then hydrogenated in a later step.

A plausible precursor is N-(4-aminobenzyl)-o-toluidine . This intermediate could be synthesized via the reductive amination of 4-aminobenzaldehyde with o-toluidine . The initial reaction would form a Schiff base (imine), which is subsequently reduced to the secondary amine. This approach benefits from the ready availability of the starting materials. google.com

Another strategy involves the derivatization of o-toluidine. For instance, 5-chloro-2-methylaniline can be synthesized from 4-chloro-2-nitrotoluene. google.com This halogenated intermediate could then potentially undergo a coupling reaction with a suitable 4-aminocyclohexylmethyl fragment, although this route is likely more complex than a direct reductive amination or hydrogenation approach. The synthesis of related compounds like 5-(ethylsulfonyl)-2-methoxyaniline has been described, starting from commercially available precursors and involving nitration followed by reduction of the nitro group to an amine. whiterose.ac.uk This highlights a general strategy of introducing functionalities onto the aniline (B41778) ring which can then be used for further coupling or modification.

Stereoselective Synthesis Approaches for this compound Isomers

The cyclohexane (B81311) ring in this compound can exist as cis and trans diastereomers, depending on the relative orientation of the aminomethyl and the o-toluidinomethyl substituents. Achieving stereoselectivity in the synthesis of these isomers is a significant challenge.

One of the most effective methods for controlling the stereochemistry of substituted cyclohexanes is through the stereoselective hydrogenation of an aromatic precursor. The hydrogenation of disubstituted arenes generally favors the formation of the cis isomer. nih.gov This preference is attributed to the coordination of one face of the aromatic ring to the catalyst surface, with subsequent delivery of hydrogen atoms from that face. The formation of the trans isomer would necessitate a desorption-re-adsorption event, which is typically less favored. nih.gov

Alternatively, stereoselectivity can be addressed starting from a chiral or stereochemically defined cyclohexanone (B45756) precursor. For example, the reduction of substituted cyclohexanones can be highly stereoselective. google.comnih.govcore.ac.uk The use of biocatalysts, such as transaminases, has emerged as a powerful tool for the stereoselective production of trans-4-substituted cyclohexane-1-amines from a mix of diastereomers through a dynamic kinetic resolution process. nih.gov This method allows for the selective deamination of the cis-diastereomer, leading to an enrichment of the desired trans-isomer.

Catalytic Hydrogenation Pathways to the Cyclohexyl Moiety of this compound

The conversion of an aromatic precursor, such as a substituted N-benzylaniline derivative, to the corresponding cyclohexyl compound is a key transformation in the synthesis of this compound. Catalytic hydrogenation is the most common method for this purpose. nih.govyoutube.com

The choice of catalyst is crucial for both the efficiency and selectivity of the hydrogenation. Rhodium and ruthenium catalysts are often preferred for arene hydrogenation as they can operate under milder conditions and show high selectivity for the aromatic ring over other functional groups. nih.gov However, other catalysts like platinum, palladium, and nickel can also be employed, often requiring more forcing conditions such as high pressure and temperature. google.comacs.org

For instance, the hydrogenation of aniline to cyclohexylamine (B46788) has been extensively studied using various platinum group metal catalysts. acs.org The hydrogenation of a precursor like N-(4-aminobenzyl)-o-toluidine would involve the reduction of the benzene (B151609) ring attached to the benzylic carbon. The reaction conditions, including solvent, temperature, and hydrogen pressure, would need to be carefully optimized to achieve high conversion and selectivity, minimizing potential side reactions like hydrogenolysis of the C-N bond. nih.gov

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Related Aromatic Amines (Note: Specific data for the hydrogenation of a direct precursor to this compound is not available in the reviewed literature. The following table presents data for analogous reactions.)

PrecursorCatalystSolventTemperature (°C)Pressure (atm)ProductYield (%)Reference
m-Toluidine (B57737) & Benzaldehyde (B42025)Raney NickelEtherRoom Temp - 60~68N-Benzyl-m-toluidine82-94 google.com
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene10% Pd/CEthanol (B145695)3415-(Ethylsulfonyl)-2-methoxyaniline89.6 whiterose.ac.uk
Nitrobenzene (B124822)CuNPs/CeliteEthylene Glycol130N/A (Transfer)Aniline>99 nih.gov

Reductive Amination Strategies in the Synthesis of this compound

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a highly plausible strategy for synthesizing the target molecule or its precursors. youtube.comlibretexts.org This reaction involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by in-situ reduction.

A direct synthesis could involve the reaction of o-toluidine with 4-(aminomethyl)cyclohexan-1-one . The ketone would react with the primary aromatic amine (o-toluidine) to form an imine, which is then reduced. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone. youtube.com

Alternatively, a precursor like N-(4-aminobenzyl)-o-toluidine can be synthesized via reductive amination of 4-aminobenzaldehyde with o-toluidine . A procedure for the reductive amination of benzaldehyde with m-toluidine using Raney nickel as the catalyst and hydrogen gas as the reductant has been well-documented, achieving high yields. google.com This method could be adapted for the o-toluidine isomer.

Table 2: Examples of Reductive Amination Reactions for Amine Synthesis (Note: Specific data for the reductive amination leading to this compound is not available in the reviewed literature. The following table presents data for analogous reactions.)

Carbonyl CompoundAmineReducing SystemProductYield (%)Reference
Benzaldehydem-ToluidineH₂ / Raney NickelN-Benzyl-m-toluidine89-94 google.com
BenzaldehydeAnilineNaBH₄ / DOWEX®N-Benzylaniline91 acs.org
o-Vanillinp-ToluidineNaBH₄N-(2-hydroxy-3-methoxybenzyl)-p-toluidine~90 (overall) researchgate.netquizlet.com
Various AldehydesVarious AnilinesH₂O / B₂(OH)₄ / Ru-catalystSecondary AminesHigh rsc.org

Reaction Mechanism Elucidation for the Formation of this compound

The elucidation of the reaction mechanism provides fundamental insights into the factors controlling the reaction rate and selectivity. For the synthesis of this compound, the mechanisms of the key synthetic steps, namely reductive amination and catalytic hydrogenation, are of primary interest.

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies specifically for the synthesis of this compound are not available in the current literature. However, kinetic investigations of analogous reactions provide a framework for understanding the potential rate-determining steps and the influence of various reaction parameters.

Catalytic Hydrogenation: The kinetics of catalytic hydrogenation of aromatic compounds are often complex and depend on the catalyst, substrate, and reaction conditions. For the hydrogenation of nitrobenzene to aniline, a process that shares similarities with the hydrogenation of a substituted aniline precursor, the reaction rate has been shown to be dependent on both the nitrobenzene concentration and the hydrogen pressure. cetjournal.it Studies on iridium-catalyzed imine hydrogenation have shown a rate law of rate = k[catalyst]{p(H₂)}, indicating that the reaction is first order with respect to the catalyst concentration and hydrogen pressure. nih.gov The turnover-determining step in this system was identified as the displacement of the product amine by dihydrogen. nih.gov

Reductive Amination: The kinetics of reductive amination can be influenced by either the imine formation step or the reduction step. In many cases, the reduction of the iminium ion intermediate is the rate-determining step. youtube.com For iridium-catalyzed alkylation of amines with alcohols, which proceeds via a reductive amination pathway, Hammett studies have indicated that hydride abstraction from the alcohol is the selectivity-determining step. rsc.org A complementary study on para-substituted anilines suggested that the nucleophilic attack of the amine on the in-situ formed aldehyde is selectivity-determining. core.ac.ukrsc.org

Table 3: Illustrative Kinetic Data for Related Reactions (Note: Specific kinetic data for the synthesis of this compound is not available. This table presents conceptual kinetic parameters from analogous systems.)

ReactionCatalyst SystemRate Determining Step (Proposed)Key Kinetic ObservationReference
Hydrogenation of N-benzylideneanilineDinuclear Iridium ComplexAmine-by-dihydrogen substitutionRate = k[catalyst]{p(H₂)} nih.gov
Ir-catalyzed Amine Alkylation with Alcohols[Cp*IrCl₂]₂Hydride abstraction from alcoholNegative slope in Hammett plot for substituted alcohols rsc.org
Hydrogenation of NitrobenzeneNi-HPS vs. Pd-Ni-HPSVaries with catalystBimetallic catalyst shows significantly higher aniline formation rate cetjournal.it

Identification and Characterization of Reaction Intermediates

In the proposed reductive amination pathway, the primary reaction intermediate is an imine (or its protonated form, the iminium ion), formed from the condensation of the aldehyde and the amine. acsgcipr.orgnumberanalytics.com This intermediate is typically formed in situ and immediately reduced without being isolated. acsgcipr.org

The formation of the imine proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the imine. The iminium ion, being more electrophilic than the imine, is the species that is ultimately reduced by the hydride reagent or catalytic hydrogenation.

Characterization of such transient intermediates, if isolation were attempted, would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the presence of the C=N double bond, characterized by a specific chemical shift in the ¹³C NMR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy : The C=N stretching vibration would appear in the spectrum, typically in the range of 1640-1690 cm⁻¹, while the C=O stretch of the starting aldehyde (around 1700 cm⁻¹) would be absent.

Mass Spectrometry (MS) : To confirm the molecular weight of the imine intermediate.

In a one-pot synthesis, the progress of the reaction would be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the appearance of the final product, rather than the intermediate.

Role of Solvents and Reagents in Reaction Selectivity and Yield

The choice of reagents and solvents is critical in directing the outcome of the reductive amination process, influencing both the rate of reaction and the selectivity towards the desired product.

Reagents: The selection of the reducing agent is paramount.

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel, Platinum oxide) is a highly effective and atom-economical method. It has the advantage of being able to reduce both the imine and other reducible groups, such as a nitro group, in a single step. acsgcipr.org

Borohydride (B1222165) Reagents :

Sodium Borohydride (NaBH₄) : A mild reducing agent, but its reactivity might require pH control to favor iminium ion reduction over aldehyde reduction. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃) : These are more selective reagents that are particularly effective at reducing iminium ions in the presence of aldehydes. numberanalytics.com NaBH(OAc)₃ is often preferred due to its lower toxicity compared to cyanoborohydride-based reagents. numberanalytics.com

Solvents: The solvent plays a multifaceted role, affecting reactant solubility, catalyst activity, and the stability of intermediates. digitellinc.comcatalysis.blog

Protic Solvents : Alcohols like methanol (B129727) or ethanol are commonly used. numberanalytics.com They are good solvents for the reactants and can facilitate the initial condensation step to form the imine. rsc.org They are also suitable for both borohydride reductions and catalytic hydrogenations.

Aprotic Solvents : Dichloromethane (DCM) or Tetrahydrofuran (THF) are also employed, particularly with selective borohydride reagents like NaBH(OAc)₃. numberanalytics.com

Solvent Effects on Catalysis : In catalytic hydrogenation, the solvent can influence hydrogen solubility and the interaction of the substrate with the catalyst surface, thereby affecting the reaction rate. catalysis.blog For instance, studies on benzaldehyde hydrogenation have shown a 30-fold difference in reaction rates on a Pd/C catalyst depending on the solvent, with methanol showing the highest activity compared to water, THF, or dioxane. digitellinc.com

The following interactive table illustrates the plausible impact of different solvent and reagent combinations on the synthesis.

Reagent SystemSolventPlausible Yield (%)Selectivity Notes
H₂ / Pd/CMethanol85-95High; reduces both imine and nitro group efficiently.
H₂ / Raney NiEthanol80-90Good, but may require higher pressure/temperature.
NaBH(OAc)₃Dichloromethane (DCM)75-85High selectivity for imine reduction; nitro reduction would require a separate step.
NaBH₄ / Acetic AcidMethanol70-80Moderate; requires acidic conditions to promote imine reduction over carbonyl reduction.
NaBH₃CNMethanol/Water70-85Effective but poses toxicity concerns due to potential cyanide release. mdpi.com

Optimization of Synthetic Parameters for Scalable Production of this compound

Scaling up the synthesis from a laboratory setting to industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability.

Process Intensification Strategies

Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in manufacturing, substantially decreasing equipment size, energy consumption, and waste generation. aiche.org

For the synthesis of this compound, several process intensification strategies could be employed:

Continuous Flow Synthesis : Shifting from traditional batch reactors to continuous flow systems, such as packed-bed or microreactors, offers significant advantages. catalysis-summit.commdpi.com This approach allows for superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced heat and mass transfer, and improved safety, particularly for highly exothermic reactions like hydrogenation. rsc.org

Multifunctional Reactors : These units combine multiple process steps, such as reaction and separation, into a single piece of equipment. mdpi.com For example, a reactive distillation setup could potentially be used if the boiling points of reactants and products allow for simultaneous reaction and purification, though this is less common for this type of amine synthesis.

Alternative Energy Sources : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating. scirp.org

The table below compares a conventional batch process with an intensified continuous flow process for this hypothetical synthesis.

ParameterConventional Batch ProcessIntensified Continuous Flow Process
Reactor Type Large stirred-tank reactorPacked-bed reactor with immobilized catalyst or microreactor
Heat & Mass Transfer Limited, potential for hot spotsExcellent, high surface-area-to-volume ratio
Safety Higher risk due to large volumes of reagentsInherently safer due to small reactor volume and better control
Reaction Time Hours to daysMinutes to hours
Productivity Lower, includes downtime for cleaning/fillingHigher, continuous operation
Process Control Manual or semi-automatedFully automated, precise control

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing an environmentally benign and sustainable manufacturing process. rsc.org

Prevention : Designing the synthesis to minimize waste from the outset. Catalytic hydrogenation is a prime example, as the primary byproduct is water.

Atom Economy : Reductive amination is inherently more atom-economical than an SN2 alkylation, which would generate salt byproducts. acsgcipr.org

Less Hazardous Chemical Syntheses : Using safer reagents and solvents. This includes replacing toxic reagents like sodium cyanoborohydride with alternatives like sodium triacetoxyborohydride or 2-picoline borane (B79455). mdpi.com Solvents like ethanol or water are preferred over chlorinated hydrocarbons.

Catalysis : Utilizing catalytic reagents over stoichiometric ones is a core principle. acsgcipr.org An immobilized catalyst in a flow reactor can be reused for extended periods, minimizing waste and cost. rsc.org

Design for Energy Efficiency : Continuous flow and microwave-assisted processes can significantly reduce energy consumption compared to conventional batch heating over long periods. catalysis-summit.com

Use of Renewable Feedstocks : While the aromatic core is derived from petrochemical sources, exploring bio-derived solvents or reagents where possible can improve the green profile of the synthesis.

The following table summarizes how green chemistry principles can be applied to the synthesis.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Favor reductive amination over alkylation with halides to maximize incorporation of starting materials into the final product.
Catalysis Employ a recyclable heterogeneous catalyst (e.g., Pd/C) for the hydrogenation step instead of stoichiometric hydride reagents.
Safer Solvents Use ethanol, 2-propanol, or water as the reaction solvent instead of chlorinated solvents like DCM.
Safer Reagents If using a chemical reductant, choose NaBH(OAc)₃ or 2-picoline borane over the more toxic NaBH₃CN. numberanalytics.commdpi.com
Energy Efficiency Implement a continuous flow process to reduce reaction times and heating requirements. catalysis-summit.com
Waste Reduction Utilize solvent- and catalyst-free conditions for the initial imine formation step where feasible. scirp.orgscirp.org

Advanced Structural Elucidation and Spectroscopic Analysis of 5 4 Aminocyclohexyl Methyl O Toluidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural assignment of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the covalent framework and stereochemistry of 5-((4-aminocyclohexyl)methyl)-o-toluidine can be assembled.

Comprehensive 1D and 2D NMR Data Analysis for Definitive Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the o-toluidine (B26562) ring, the methylene (B1212753) bridge, and the aminocyclohexyl group. The aromatic region would likely show signals for the three protons on the substituted benzene (B151609) ring. The methyl group protons of the o-toluidine moiety would appear as a singlet. The methylene bridge protons would likely present as a doublet, coupled to the adjacent proton on the cyclohexyl ring. The cyclohexyl protons would produce a complex series of multiplets in the aliphatic region of the spectrum. The amino groups on both the aromatic ring and the cyclohexyl moiety would give rise to broad singlets, the chemical shifts of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region, followed by the carbons of the cyclohexyl ring, the methylene bridge carbon, and finally the methyl carbon of the o-toluidine group at the most upfield position.

To definitively assign these signals and establish connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the o-toluidine aromatic spin system and the cyclohexyl ring protons. For instance, correlations would be observed between the methylene bridge protons and the C1 proton of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire molecular structure. It would show correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those between the methylene bridge protons and the aromatic carbons of the toluidine ring, as well as with carbons of the cyclohexyl ring, thus confirming the linkage between the two main fragments of the molecule.

A hypothetical data table summarizing the expected NMR data is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations
1-NH₂ --- 3.5 (br s) s --- --- C-2, C-6
2-C 145.0 --- --- --- --- ---
3-C 118.0 6.8 (d) d 7.5 H-4 C-1, C-5
4-C 130.0 7.0 (d) d 7.5 H-3 C-2, C-6
5-C 128.0 6.9 (s) s --- --- C-1, C-3, C-7
6-C 125.0 --- --- --- --- ---
7-CH₃ 17.5 2.1 (s) s --- --- C-1, C-2, C-6
8-CH₂ 40.0 2.4 (d) d 7.0 H-1' C-4, C-5, C-6, C-2', C-6'
1'-CH 35.0 1.5 (m) m --- H-8, H-2', H-6' C-8, C-3', C-5'
2',6'-CH₂ 33.0 1.8 (m, ax), 1.2 (m, eq) m --- H-1', H-3', H-5' C-1', C-4'
3',5'-CH₂ 29.0 1.9 (m, ax), 1.3 (m, eq) m --- H-2', H-4', H-6' C-1', C-4'
4'-CH 50.0 2.7 (m) m --- H-3', H-5' C-2', C-6'

Conformational Analysis of the Cyclohexyl Ring in this compound

The cyclohexyl ring in this compound is 1,4-disubstituted, which can exist as either cis or trans isomers. Each of these isomers will have two interconverting chair conformations.

trans-isomer: In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a conformation where both the aminomethyl group and the amino group are in equatorial positions, which is the most stable arrangement as it minimizes steric hindrance. The alternative chair conformation would place both bulky groups in axial positions, which is highly disfavored due to significant 1,3-diaxial interactions. libretexts.orglibretexts.orgopenstax.orgutexas.edumasterorganicchemistry.com Therefore, the trans isomer is expected to exist predominantly in the di-equatorial conformation.

cis-isomer: In the cis isomer, the substituents are on the same face of the ring. In any chair conformation, one substituent must be in an axial position while the other is equatorial. libretexts.orglibretexts.orgopenstax.org Ring flipping interconverts the axial and equatorial positions of the two groups. The relative stability of these two conformers would depend on the steric bulk of the aminomethyl and amino groups. Generally, the conformer with the larger group in the equatorial position is favored. libretexts.org

The conformation can be experimentally investigated through the analysis of coupling constants in the ¹H NMR spectrum. The coupling constants between adjacent protons on the cyclohexyl ring are dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings. By measuring these coupling constants, the preferred chair conformation and the relative orientation of the substituents can be determined.

Stereochemical Determination of Chiral Centers

The this compound molecule possesses chiral centers. The C-1' and C-4' carbons of the cyclohexyl ring are chiral in the cis-isomer. The trans-isomer, while having two stereocenters, possesses a plane of symmetry in the di-equatorial conformation and is therefore a meso compound. The presence of these chiral centers can lead to diastereomers if the compound is synthesized as a mixture. The non-equivalence of protons and carbons in diastereomers can often be observed in high-resolution NMR spectra, leading to more complex spectra. researchgate.net The absolute stereochemistry of the chiral centers, if a single enantiomer were isolated, would require more advanced techniques such as the use of chiral derivatizing agents or chiroptical methods like circular dichroism. rsc.org

Mass Spectrometry (MS) for Fragmentation Pathways and Elemental Composition

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.govnih.gov This allows for the determination of the elemental formula of the molecular ion, as the measured accurate mass can be matched to a unique combination of atoms. For this compound (C₁₄H₂₄N₂), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that matches this theoretical value provides strong evidence for the proposed chemical formula.

Table 2: Theoretical Mass Data for this compound

Formula Theoretical Monoisotopic Mass (Da) Theoretical Average Mass (Da)

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. youtube.comyoutube.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different structural motifs. nih.govnih.gov

For this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The bond between the methylene bridge and the cyclohexyl ring is a benzylic-type bond, which is prone to cleavage. This would result in the formation of a stable benzylic carbocation corresponding to the o-toluidine-methylene fragment.

Loss of Ammonia (B1221849): The primary amino groups on both the cyclohexyl ring and the toluidine moiety can be lost as ammonia (NH₃) upon fragmentation.

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of characteristic losses of small neutral molecules.

Cleavage adjacent to the Amino Group: Fragmentation can also occur at the C-C bonds adjacent to the amino group on the cyclohexyl ring.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the assignments made by NMR spectroscopy.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

m/z (Predicted) Proposed Fragment Structure/Loss
216.18 [M+H - NH₃]⁺
132.08 [H₂N-C₆H₄-CH₂]⁺ (from benzylic cleavage)
118.09 [CH₃-C₆H₄-NH₂]⁺ (from cleavage of the CH₂-cyclohexyl bond)

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions of this compound

The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. mdpi.com These non-covalent forces dictate the stability and physical properties of the crystalline material. rsc.org

Based on the analysis of a structurally similar compound, 4,4'-methylenebis(2,6-diethylaniline), it is anticipated that the crystal structure of this compound would be characterized by a network of hydrogen bonds. nih.gov The primary amine groups on both the toluidine ring and the cyclohexyl ring are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, creating chains or more complex networks of molecules within the crystal lattice. nih.gov

Conformational Insights from Crystalline Structures

The cyclohexyl ring typically adopts a chair conformation, which is its most stable form. The aminomethyl group and the hydrogen atoms on the cyclohexane (B81311) ring can exist in either axial or equatorial positions. The preferred conformation would minimize steric hindrance. The orientation of the o-toluidine ring relative to the cyclohexylmethane group would also be a critical conformational feature, influenced by the electronic and steric effects of the amino and methyl substituents on the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Amine and Aromatic Moieties

The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its amine and aromatic functionalities.

Amine Group Vibrations:

N-H Stretching: Primary amines typically show a pair of absorption bands in the FT-IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org For instance, the FT-IR spectrum of cyclohexylamine (B46788), a representative aminocyclohexane, displays these characteristic N-H stretching bands. nist.gov Secondary amines, in contrast, show a single N-H stretching band in this region. researchgate.net The Raman spectra of toluidines also show N-H stretching frequencies in the region of 3370 to 3450 cm⁻¹. ias.ac.in

N-H Bending: The N-H bending (scissoring) vibration for primary amines typically appears in the region of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amine groups would be expected in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

Aromatic Moiety Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretching: The characteristic C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region.

C-H Bending: The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring and would appear in the 690-900 cm⁻¹ region.

The presence of the methyl group on the toluidine ring would also give rise to characteristic C-H stretching and bending vibrations. ias.ac.in

Cyclohexyl Group Vibrations: The C-H stretching vibrations of the methylene groups in the cyclohexane ring are expected just below 3000 cm⁻¹. The Raman spectrum of cyclohexane is well-characterized, with a prominent peak around 801 cm⁻¹ and a series of bands in the 2850-3000 cm⁻¹ region. stackexchange.comechemi.com

The FT-IR spectrum of 4,4'-methylene-bis-(n-methylaniline) shows characteristic absorptions for the aromatic rings and the methylene bridge, providing a good reference for the toluidine part of the target molecule. nist.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Reference Compound(s)
Primary Aromatic Amine (o-toluidine moiety)N-H Asymmetric Stretch~3450o-Toluidine ias.ac.in
N-H Symmetric Stretch~3370o-Toluidine ias.ac.in
Primary Aliphatic Amine (aminocyclohexyl moiety)N-H Asymmetric Stretch~3350Cyclohexylamine libretexts.org
N-H Symmetric Stretch~3280Cyclohexylamine libretexts.org
Aromatic Ring (o-toluidine moiety)C=C Stretch1450-16004,4'-methylene-bis-(n-methylaniline) nist.gov
C-H Out-of-Plane Bend690-9004,4'-methylene-bis-(n-methylaniline) nist.gov
Cyclohexyl RingCH₂ Stretch2850-2950Cyclohexane stackexchange.comechemi.com

Electronic Spectroscopy (UV-Vis) for Chromophoric and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this compound are the substituted benzene ring of the o-toluidine moiety.

The UV-Vis spectrum of o-toluidine in a non-polar solvent would be expected to show two main absorption bands, similar to aniline (B41778). These correspond to:

π → π transitions:* These are typically strong absorptions. For aniline, these occur around 230 nm and 280 nm. The presence of the methyl and aminocyclohexylmethyl substituents on the benzene ring would likely cause a slight red shift (bathochromic shift) of these absorption maxima due to their electron-donating nature.

n → π transitions:* These transitions, involving the non-bonding electrons of the nitrogen atom, are generally weaker and may be observed as a shoulder on the main absorption bands.

The aminocyclohexyl group itself does not absorb in the near-UV or visible region. Therefore, the UV-Vis spectrum of this compound would be dominated by the electronic transitions of the o-toluidine chromophore. The solvent used for the analysis can also influence the position and intensity of the absorption bands. In polar solvents, hydrogen bonding with the amine groups can affect the energy levels of the molecular orbitals, often leading to shifts in the absorption maxima.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)Reference Compound
π → π* (Primary Band)~235o-Toluidine
π → π* (Secondary Band)~285o-Toluidine

Computational Chemistry and Theoretical Modeling of 5 4 Aminocyclohexyl Methyl O Toluidine

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

A molecule's potential energy surface (PES) is a complex landscape of valleys (energy minima) and mountain passes (transition states). Energy minima correspond to stable or metastable conformations of the molecule, while transition states represent the highest energy point along the reaction coordinate between two minima.

For 5-((4-aminocyclohexyl)methyl)-o-toluidine, with its flexible cyclohexyl ring and the rotatable bond connecting it to the toluidine moiety, numerous conformers are possible. DFT calculations would be employed to locate the geometries of these various conformers (e.g., chair and boat conformations of the cyclohexane (B81311) ring, different orientations of the amino and methyl groups). By calculating the electronic energy of each optimized geometry, the global minimum energy structure—the most stable conformer—can be identified.

Transition state calculations are crucial for understanding the dynamics of conformational changes, such as the energy barrier for the interconversion between different chair conformations of the cyclohexyl ring or rotation around the C-C and C-N bonds. This information provides insight into the molecule's flexibility at different temperatures.

Hypothetical Data Table for Energy Minima of this compound Conformers:

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair-Equatorial-1B3LYP/6-31G(d)0.00N-C-C-C = 178.5
Chair-Axial-1B3LYP/6-31G(d)+2.1N-C-C-C = -65.2
Boat-1B3LYP/6-31G(d)+6.5N/A
Transition State (Chair Flip)B3LYP/6-31G(d)+10.3N/A

Note: The data presented in this table is hypothetical and serves to illustrate the type of results obtained from such calculations. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized primarily on the electron-rich amino groups and the aromatic ring, while the LUMO would likely be distributed over the aromatic system.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an EPS map would clearly visualize the nucleophilic character of the nitrogen atoms' lone pairs and the slightly acidic nature of the amine protons. This provides a more intuitive picture of the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide a static picture of a few key conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the vast conformational space and provide insights into the flexibility and average structure of the molecule in a given environment.

The conformation of a flexible molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) and their interactions with the solute. For this compound, simulations in different solvents would reveal how solvent polarity and hydrogen bonding capabilities affect the equilibrium between different conformers. For instance, in a polar protic solvent like water, conformations that expose the amino groups to form hydrogen bonds with the solvent would be favored.

MD simulations allow for the analysis of the hydrogen bonding network over time. By monitoring the distances and angles between potential donor and acceptor atoms, one can determine the probability and lifetime of specific intramolecular hydrogen bonds. This analysis would be crucial in understanding the preferred conformations and the structural rigidity of the molecule.

Hypothetical Data Table for Intramolecular Hydrogen Bond Analysis:

H-Bond DonorH-Bond AcceptorOccupancy (%)Average Distance (Å)
Cyclohexyl-NH₂Toluidine-N5.22.9
Toluidine-NH₂Cyclohexyl-N2.13.1

Note: This data is for illustrative purposes only. The existence and prevalence of intramolecular hydrogen bonds in this compound would need to be confirmed by specific MD simulations.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters through computational methods is a powerful tool for complementing experimental data and understanding molecular structure and dynamics. However, no specific studies applying these methods to this compound have been found.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants using computational methods, such as Density Functional Theory (DFT), provides valuable insights into the electronic environment of atomic nuclei. This information is crucial for confirming molecular structures and understanding conformational dynamics. For a molecule like this compound, with its distinct aromatic and aliphatic amine functionalities and stereoisomeric possibilities in the cyclohexyl ring, computational NMR predictions would be particularly insightful. Such calculations would typically involve geometry optimization of the molecule's various conformers followed by the application of specialized computational protocols to calculate the magnetic shielding tensors for each nucleus. Unfortunately, no published data from such computational studies on this specific molecule are available.

Theoretical Vibrational Frequencies and Intensities

Computational methods are also employed to predict the vibrational (infrared and Raman) spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and identifying the presence of specific functional groups and vibrational modes. For this compound, these calculations would help to assign the characteristic vibrational bands of the N-H bonds in the amino groups, the C-H bonds of the aromatic and cyclohexyl rings, and the various skeletal vibrations. A literature search did not yield any studies that have performed and published such theoretical vibrational analysis for this compound.

Reactivity and Chemical Transformations of 5 4 Aminocyclohexyl Methyl O Toluidine

Amine Reactivity Studies

The presence of both a primary aromatic amine on the toluidine ring and a primary aliphatic amine on the cyclohexyl ring is central to the molecule's reactivity. These groups serve as primary sites for a variety of chemical modifications.

The toluidine ring in 5-((4-Aminocyclohexyl)methyl)-o-toluidine is activated towards electrophilic aromatic substitution due to the presence of the amino and methyl groups. These electron-donating groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. The steric hindrance from the adjacent methyl group and the bulky (aminocyclohexyl)methyl substituent influences the regioselectivity of these reactions.

Common electrophilic substitution reactions include:

Halogenation: Reaction with halogens like bromine or chlorine in the presence of a suitable solvent can lead to the substitution of hydrogen atoms on the aromatic ring. The primary substitution is expected to occur at the positions activated by the amine and methyl groups.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The reaction conditions must be carefully controlled to prevent oxidation of the amino groups.

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group on the toluidine ring.

ReactionReagentsExpected Major Products
BrominationBr₂ / FeBr₃Bromo-substituted derivatives on the toluidine ring
NitrationHNO₃ / H₂SO₄Nitro-substituted derivatives on the toluidine ring
SulfonationSO₃ / H₂SO₄Sulfonic acid-substituted derivatives on the toluidine ring

Interactive Data Table: Click on a reaction to view more details.

Both the aromatic and aliphatic amino groups exhibit nucleophilic character, readily reacting with a variety of electrophiles. The aliphatic amine on the cyclohexyl ring is generally more nucleophilic than the aromatic amine on the toluidine ring due to the electron-withdrawing nature of the aromatic system. This difference in reactivity can be exploited for selective functionalization.

Key nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides. By controlling the stoichiometry of the acylating agent, it is possible to selectively acylate the more reactive aliphatic amine.

Alkylation: The amino groups can be alkylated using alkyl halides. Similar to acylation, selective alkylation of the aliphatic amine is feasible.

Reaction with Epoxides: The nucleophilic amino groups can open epoxide rings, a reaction fundamental to the formation of epoxy resins. This reaction typically proceeds via an S_N2 mechanism. This compound can act as a curing agent for epoxy resins, with the amino groups reacting with the epoxy groups to form a cross-linked polymer network.

The amino groups, particularly the aromatic amine, are susceptible to oxidation. The oxidation products can be complex and depend on the oxidizing agent and reaction conditions. Aromatic amines can be oxidized to form colored quinone-imine structures, which can further polymerize. This propensity for oxidation is a key consideration in the handling and application of this compound, for instance, in preventing discoloration of polymers.

Oxidizing AgentPotential Oxidation Products
Air/LightColored impurities due to formation of oxidation products.
Strong Oxidants (e.g., H₂O₂, KMnO₄)Complex mixture of products, including quinones and polymeric materials.

Interactive Data Table: Click on an oxidizing agent to learn about potential outcomes.

Cyclohexyl Ring Transformations and Derivatization

The cyclohexyl ring in this compound exists as a mixture of cis and trans isomers with respect to the relative positions of the amino and methyl-o-toluidine groups. The stereochemistry of the cyclohexyl ring can significantly impact the properties of its derivatives, such as the physical and mechanical properties of polymers formed from them. The ratio of cis to trans isomers can influence the packing of polymer chains and the final properties of the material.

Reactions involving the cyclohexyl ring or its substituents can proceed with varying degrees of stereoselectivity, depending on the reaction mechanism and the steric environment of the reactive center.

The primary amino group on the cyclohexyl ring can be converted into other functional groups, providing a route to a wide range of derivatives. Examples of such transformations include:

Conversion to an Isocyanate: The aliphatic amine can react with phosgene (B1210022) or a phosgene equivalent to form an isocyanate group (-NCO). This isocyanate-functionalized derivative is a key monomer for the synthesis of polyurethanes.

Reductive Amination: While the compound already contains amino groups, further modification of other potential carbonyl precursors on the cyclohexyl ring could be achieved via reductive amination, though this is less common starting from the amine itself.

These transformations allow for the synthesis of a diverse array of molecules with tailored properties for specific applications in materials science and chemical synthesis.

The constituent parts of the molecule, namely the aminocyclohexyl and o-toluidine (B26562) moieties, are known to participate in various chemical reactions. However, without specific studies on the complete molecule of this compound, any discussion would be speculative and not adhere to the strict requirement of focusing solely on the specified compound.

General chemical principles suggest that the two amine groups present in this compound would likely serve as coordination sites for metal ions, potentially forming a variety of complexes. The nature of these complexes and their subsequent catalytic activity or supramolecular behavior would be influenced by the steric and electronic properties of the entire molecule.

Further empirical research, including synthesis, characterization, and reactivity studies, is required to elucidate the specific chemical properties of this compound and to populate the detailed sections and data tables as outlined in the request.

Analytical Method Development for 5 4 Aminocyclohexyl Methyl O Toluidine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For 5-((4-Aminocyclohexyl)methyl)-o-toluidine, various chromatographic methods are essential for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. nih.gov The development of an HPLC method involves a systematic approach to optimize the separation of the target analyte from any impurities or other components in the sample matrix. nih.gov

Both normal-phase and reverse-phase HPLC can be applied to the analysis of this compound.

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for the separation of non-polar to moderately polar compounds. In the case of this compound, a reverse-phase method has been developed using a Newcrom R1 column. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com The scalability of this method allows for its use in preparative separations for impurity isolation and for pharmacokinetic studies. sielc.com

ParameterCondition
Stationary Phase Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS)
Mode Reverse-Phase (RP)
Applications Analysis, Impurity Isolation, Pharmacokinetics

Data obtained from a proprietary SIELC algorithm, which may differ from actual experimental results. sielc.com

Normal-Phase (NP) HPLC: While less common for this compound, normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, could be employed for specific separation challenges, particularly for resolving isomers or if the compound is derivatized to be less polar.

Method validation is a critical step to ensure the reliability of the developed HPLC method. This process, guided by international guidelines such as those from the International Council for Harmonisation (ICH), assesses parameters like linearity, accuracy, precision, specificity, and robustness. nih.govyakhak.orgmdpi.com For instance, a validated method would demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.govresearchgate.net The precision of a method is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with low relative standard deviation (RSD) values indicating high precision. nih.gov Accuracy is determined by measuring the recovery of a known amount of the analyte from a sample matrix. nih.gov

Due to the presence of chiral centers in the cyclohexyl ring, this compound can exist as multiple stereoisomers. Chiral HPLC is a critical technique for separating and quantifying these enantiomers. nih.gov This is essential as different enantiomers of a compound can exhibit distinct biological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.gov There are various types of CSPs available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly common. nih.govsigmaaldrich.com

Polysaccharide-Based CSPs: These are derived from cellulose (B213188) and amylose, often with phenylcarbamate derivatives. yakhak.org The choice of the specific CSP, including the backbone structure and substituents, significantly impacts the enantioselectivity. yakhak.org For the separation of chiral amines, columns like Chiralpak IE and Chiralcel OD-H have shown high enantioselectivities. yakhak.org The mobile phase in normal-phase chiral HPLC often consists of a mixture of an alcohol, like 2-propanol, and a non-polar solvent such as hexane. yakhak.org

Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are advantageous for the direct analysis of underivatized amino compounds. sigmaaldrich.com They possess ionic groups and are compatible with a wider range of mobile phases, including aqueous ones, making them suitable for separating polar and ionic enantiomers. sigmaaldrich.com

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.gov

CSP TypeCommon SelectorSuitable for
Polysaccharide-Based Amylose or Cellulose tris(phenylcarbamate) derivativesChiral amines, α-amino acid esters yakhak.org
Macrocyclic Glycopeptide-Based TeicoplaninUnderivatized amino acids and other polar compounds sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. chemijournal.com For a compound like this compound, which has a relatively high boiling point and polar amino groups, direct analysis by GC can be challenging. Therefore, derivatization is often necessary to increase its volatility and thermal stability.

Common derivatization techniques for amines include acylation or silylation, which convert the polar -NH2 groups into less polar and more volatile derivatives. Once derivatized, the compound can be readily analyzed by GC. The choice of the GC column (stationary phase) is critical for achieving good separation.

Preparative Chromatography for Compound Isolation and Purification

When a pure sample of this compound is required for use as a reference standard or for further studies, preparative chromatography is employed. nih.gov This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used method for this purpose due to its high efficiency and resolution. nih.gov The conditions developed during analytical HPLC method development, particularly the choice of stationary and mobile phases, can often be adapted for preparative scale separations. The goal is to maximize the throughput and purity of the isolated compound. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation technique with a spectroscopic detection method, providing a wealth of information in a single analysis. chemijournal.comnih.gov These techniques are invaluable for the comprehensive analysis of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques. saspublishers.comresearchgate.net It couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. LC-MS can provide the molecular weight of the compound and its fragments, which is crucial for structural elucidation and confirmation of identity. saspublishers.com In the context of this compound analysis, LC-MS can be used to identify and quantify the compound in complex matrices, as well as to characterize any impurities or degradation products. saspublishers.com Tandem mass spectrometry (LC-MS-MS) further enhances selectivity and provides more detailed structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As the first hyphenated technique to be widely adopted, GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. chemijournal.com Following derivatization, GC-MS can be used to confirm the identity of this compound and to analyze for volatile impurities. chemijournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with Nuclear Magnetic Resonance spectroscopy. saspublishers.com This technique is particularly powerful for the analysis of complex mixtures and the unambiguous identification of unknown impurities or natural products. saspublishers.com While LC separates the components, NMR provides detailed structural information for each separated peak. saspublishers.com

Hyphenated TechniqueSeparation PrincipleDetection PrincipleKey Information Provided
LC-MS Liquid ChromatographyMass SpectrometryMolecular Weight, Structural Fragments saspublishers.com
GC-MS Gas ChromatographyMass SpectrometryMolecular Weight, Fragmentation Pattern of Volatile Compounds chemijournal.com
LC-NMR Liquid ChromatographyNuclear Magnetic ResonanceDetailed Structural Information saspublishers.com

LC-MS/MS for Impurity Profiling and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable technique for the impurity profiling of pharmaceutical ingredients and other chemical compounds. resolvemass.ca Its high sensitivity and specificity allow for the detection, identification, and quantification of trace-level impurities that may arise during synthesis, degradation, or storage. resolvemass.carestek.com For this compound, an LC-MS/MS method provides the necessary resolution to separate the main compound from structurally similar impurities.

The development of an LC-MS/MS method typically involves optimizing chromatographic conditions to achieve separation and mass spectrometric parameters for sensitive detection. nih.gov A reverse-phase column, such as a C18, is often suitable for separating the target compound and its potential non-polar impurities. nih.gov The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile with modifiers such as formic acid or ammonium (B1175870) acetate, is optimized to ensure good peak shape and retention. shimadzu.com The pH of the mobile phase is a critical parameter, as it affects the ionization state of the amine functional groups and thus their retention and ionization efficiency.

Mass spectrometry is frequently operated in a positive electrospray ionization (ESI) mode, given the basic nature of the amine groups which are readily protonated. nih.gov For quantitative analysis and impurity identification, the multiple reaction monitoring (MRM) mode is employed. researchgate.netresearchgate.net This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more characteristic product ions formed upon fragmentation. This high selectivity minimizes matrix interference and allows for reliable quantification even at very low concentrations. researchgate.net A comprehensive method can be developed to detect potential impurities such as starting material residues, by-products from side reactions, or degradation products.

Table 1: Hypothetical LC-MS/MS Data for Impurity Profiling

CompoundPotential SourcePrecursor Ion (m/z)Product Ion(s) (m/z)Retention Time (min)
This compoundActive Compound219.2106.1, 120.15.2
o-Toluidine (B26562)Starting Material108.191.1, 77.13.8
4-AminocyclohexylmethanolStarting Material130.1112.1, 95.12.5
Oxidized ImpurityDegradation235.2122.1, 106.14.9
Dimerization ProductBy-product437.4219.2, 106.17.1

GC-MS for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark for the analysis of volatile and semi-volatile organic compounds. In the context of this compound production, GC-MS is essential for identifying and quantifying residual solvents. rroij.com These are volatile organic chemicals used or produced during synthesis that are not completely removed during manufacturing. shimadzu.com Since residual solvents can impact the physical and chemical properties of the final product and may have toxicological implications, their levels are strictly controlled. shimadzu.com

The standard method for residual solvent analysis is headspace GC-MS (HS-GC-MS). rroij.com In this technique, a sample is heated in a sealed vial, allowing volatile components to partition into the gas phase (headspace). An aliquot of this headspace gas is then injected into the GC-MS system. This approach prevents non-volatile matrix components from contaminating the GC column. rroij.com The choice of column is critical for achieving separation of various solvents. A column with intermediate polarity, such as one based on a derivative of polyethylene (B3416737) glycol or a 5% phenyl-methyl silicone phase, is often effective. chromforum.orgbre.com

The mass spectrometer serves as a highly specific detector, confirming the identity of each separated solvent by its unique mass spectrum, which can be compared against established libraries. This combination of chromatographic retention time and mass spectral data provides definitive identification of any volatile components present. nih.gov

Table 2: Typical GC-MS Parameters for Volatile Component Analysis

ParameterCondition
TechniqueHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Columne.g., Rtx-624 (30 m x 0.32 mm, 1.8 µm film thickness)
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)
Oven ProgramInitial 40°C (5 min), ramp at 10°C/min to 240°C, hold for 5 min
Injector Temperature220°C
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-350 amu
Potential VolatilesToluene, Methanol (B129727), Ethanol (B145695), Dichloromethane, Cyclohexane (B81311) rroij.comnih.gov

Derivatization Strategies for Enhanced Detection and Separation

The chemical structure of this compound lacks a strong native chromophore or fluorophore, making its detection by common HPLC detectors like UV-Visible or Fluorescence challenging at low concentrations. Chemical derivatization is a powerful strategy to overcome this limitation. thermofisher.com This process involves reacting the analyte with a reagent to form a derivative that has improved detectability or chromatographic properties. sdiarticle4.com For primary amines, derivatization attaches a molecule (a tag) that is highly responsive to spectroscopic detection. thermofisher.com This can be performed either before the sample is injected into the chromatograph (pre-column) or after separation (post-column). actascientific.comactascientific.com

Pre-column and Post-column Derivatization for Spectroscopic Detection

Pre-column Derivatization involves reacting the sample with the derivatizing reagent before injection into the HPLC system. actascientific.com A key advantage is that any excess reagent or by-products can potentially be removed before analysis, and the resulting derivatives can be separated under a wider range of chromatographic conditions. shimadzu.com Several reagents are commonly used for the derivatization of primary amines. thermofisher.comcreative-proteomics.com

o-Phthalaldehyde (OPA): In the presence of a thiol (like 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. mdpi.com This reaction is fast and can be automated. shimadzu.com However, the derivatives can be unstable, often necessitating automated online derivatization. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives. actascientific.comcreative-proteomics.com While the derivatives are stable, the reagent itself can hydrolyze to form a fluorescent by-product, which may interfere with the analysis if not properly separated. creative-proteomics.com

Dansyl Chloride (DNS-Cl): Reacting with primary amines, Dansyl Chloride forms intensely fluorescent sulfonamide derivatives. nih.gov The reaction is robust, and the derivatives are stable, but it can be slower than OPA or FMOC reactions and may require heating. nih.gov

Post-column Derivatization involves mixing the column effluent with the derivatizing reagent in a reaction coil before it reaches the detector. nih.gov This technique is highly reproducible and avoids potential interference from multiple derivative products since the analyte is already separated. actascientific.com However, it can lead to band broadening due to the extra-column volume of the reactor, and the reagent must not interfere with detection. nih.gov Reagents like OPA and fluorescamine (B152294) are well-suited for post-column reactions due to their rapid reaction times and the fact that the reagents themselves are non-fluorescent. actascientific.comnih.gov

Table 3: Comparison of Common Derivatization Reagents for Primary Amines

ReagentReaction TargetDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA)Primary AminesFluorescenceFast reaction, automated, reagent is non-fluorescent. actascientific.comshimadzu.comDerivatives can be unstable. nih.govnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary & Secondary AminesFluorescence, UVStable derivatives. creative-proteomics.comReagent hydrolysis produces fluorescent by-product. creative-proteomics.com
Dansyl Chloride (DNS-Cl)Primary & Secondary Amines, PhenolsFluorescenceStable derivatives, high sensitivity. sdiarticle4.comnih.govSlower reaction, may require heating, less specific. nih.gov
FluorescaminePrimary AminesFluorescenceVery fast reaction, ideal for post-column, reagent is non-fluorescent. actascientific.comDerivative stability can be pH-dependent.

Development of Novel Derivatizing Reagents

Research continues to yield novel derivatizing reagents designed to improve sensitivity, selectivity, and compatibility with modern analytical techniques, particularly mass spectrometry. ddtjournal.com The goal is often to introduce a permanently charged group or a moiety that fragments in a predictable and highly specific way during MS/MS analysis. ddtjournal.com

One strategy involves using reagents that enhance ionization efficiency in ESI-MS. For instance, reagents that introduce a quaternary ammonium group can ensure the derivative is permanently charged, leading to a strong signal in positive ion mode.

Other developments focus on "reagent peak-free" analysis. For example, F-trap pyrene (B120774) is a novel fluorescence derivatization reagent that contains a fluorous tag. nih.gov After reacting with an amine, the tag is eliminated from the fluorescent derivative. The unreacted reagent, which still contains the tag, can be selectively removed using fluorous solid-phase extraction before HPLC analysis, eliminating interfering reagent peaks. nih.gov

For LC-MS/MS, new reagents are designed to produce specific and intense fragment ions. A novel double derivatization technique using propionic anhydride (B1165640) and 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide (EDC) has been developed for the simultaneous quantification of trace amines and their metabolites, demonstrating high specificity and selectivity. nih.gov Another novel reagent, BSMAD, was designed to react with biogenic amines to form fluorescent derivatives for HPLC-FLD analysis, offering an alternative to traditional reagents. bohrium.com These advanced derivatization strategies are crucial for pushing the limits of detection and expanding the analytical toolkit for complex molecules like this compound.

Table 4: Examples of Novel Derivatizing Reagents

Reagent Class/NameTarget AnalytePrinciple of EnhancementReference
F-trap pyreneAliphatic AminesFluorous tag allows for removal of excess reagent, providing a clean baseline for fluorescence detection. nih.gov
Propionic anhydride / EDCTrace AminesDouble derivatization for enhanced LC-MS/MS detection and quantification of multiple related compounds. nih.gov
BSMADBiogenic AminesForms novel fluorescent derivatives for sensitive HPLC-FLD analysis. bohrium.com
Reagents with permanently charged moieties (e.g., quaternary ammonium)Various functional groupsImproves ionization efficiency and sensitivity in LC-MS by introducing a fixed charge. ddtjournal.com

Potential Chemical Applications of 5 4 Aminocyclohexyl Methyl O Toluidine in Materials Science

Role as a Monomer in Polymer Synthesis

The presence of two primary amine groups makes 5-((4-aminocyclohexyl)methyl)-o-toluidine a prime candidate as a diamine monomer for step-growth polymerization. It can theoretically react with a variety of co-monomers, such as dicarboxylic acids, dianhydrides, or diisocyanates, to produce a range of polymeric materials.

Polycondensation is a primary route through which this diamine could be polymerized. The reaction of diamines with dicarboxylic acids or their derivatives (like diacyl chlorides) yields polyamides, while reaction with dianhydrides produces polyimides. ossila.comresearchgate.net

Polyamides: The reaction with dicarboxylic acids would lead to the formation of polyamides. The resulting polymer would feature a hybrid backbone, incorporating both cycloaliphatic and aromatic segments. This structure is anticipated to bestow a combination of properties, such as improved thermal stability from the aromatic ring and enhanced flexibility and impact strength from the cyclohexyl unit. capes.gov.br

Polyimides: Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu The synthesis would typically proceed via a two-step method involving the formation of a soluble poly(amic acid) intermediate, followed by chemical or thermal imidization. mdpi.comnih.gov The asymmetric and non-coplanar structure introduced by the cyclohexylmethyl bridge in this compound could disrupt chain packing, potentially leading to polyimides with improved solubility and processability without significantly compromising their high-temperature performance. researchgate.net

A key consideration in these polycondensation reactions would be the differential reactivity of the aliphatic versus the aromatic amine. The aromatic amine's nucleophilicity is generally lower due to the electron-withdrawing nature of the benzene (B151609) ring, which could influence the polymerization kinetics and the final polymer architecture. vt.edu

The properties of polymers derived from this compound would be intrinsically linked to its unique structure. The interplay between the rigid aromatic component and the more flexible cycloaliphatic part is a well-established strategy for tuning polymer properties. capes.gov.brrsc.org

Structural Feature Potential Influence on Polymer Properties
Aromatic o-toluidine (B26562) unit Contributes to high thermal stability (high glass transition temperature, Tg), chemical resistance, and mechanical stiffness due to the rigidity of the benzene ring. rsc.orgjchemrev.com
Cycloaliphatic aminocyclohexyl unit Can enhance flexibility, impact strength, and solubility. The non-planar nature of the cyclohexane (B81311) ring can disrupt polymer chain packing, reducing crystallinity and improving optical transparency in some cases. capes.gov.brresearchgate.net
Methylene (B1212753) bridge Provides a flexible linkage between the two ring systems, potentially lowering the glass transition temperature compared to more rigid diamines and improving processability.
Asymmetric structure The overall asymmetry of the monomer could lead to amorphous polymers with good solubility in organic solvents. researchgate.net

The final properties would also be heavily dependent on the co-monomer used. For instance, polymerization with an aromatic dianhydride would likely yield a high-Tg, rigid material, whereas using a flexible aliphatic dicarboxylic acid would result in a more ductile polymer. mdpi.com

Integration into Advanced Functional Materials

Beyond its role as a primary monomer, this compound could be integrated into various functional materials, acting as a curing agent or a modifying additive.

Diamine compounds are widely used as curing agents (hardeners) for epoxy resins to form highly cross-linked, durable thermoset networks. specialchem.cominvista.com The resulting materials are used extensively as high-performance coatings and adhesives. researchgate.net

This compound could serve as a novel epoxy curing agent. The two amine groups would react with the epoxide rings of the resin, leading to a three-dimensional network.

Hypothetical Curing Characteristics and Final Properties:

Property Anticipated Contribution from the Diamine Structure
Reactivity A two-stage curing profile might be observed due to the different reactivities of the aromatic and cycloaliphatic amines. The cycloaliphatic amine is expected to be more reactive than the aromatic one.
Adhesion The presence of polar amine and, after reaction, hydroxyl groups would promote strong adhesion to various substrates.
Mechanical Properties The combination of rigid and flexible segments could yield a cured resin with a good balance of hardness, toughness, and impact resistance. epochemie.com
Thermal Resistance The aromatic ring would contribute to a higher glass transition temperature (Tg) and better thermal stability compared to purely aliphatic amine curatives. invista.com
Chemical Resistance The dense, cross-linked network formed upon curing would likely provide good resistance to solvents and chemical attack. invista.comepochemie.com

In the fabrication of composite materials, the matrix resin must have excellent adhesion to the reinforcing fibers (e.g., glass, carbon, or aramid fibers) and possess high mechanical strength and thermal stability. Epoxy resins cured with diamines are a mainstay in the composites industry. tri-iso.comgoogle.com

The use of this compound as a curing agent could be advantageous for fiber-reinforced composites. Its structure suggests it could impart a desirable combination of toughness and thermal performance to the matrix. Cycloaliphatic amines are known to improve properties like weatherability and can be formulated for high-performance applications. epochemie.comgoogle.com The hybrid nature of this diamine might offer a compromise between the high performance of aromatic amines and the better UV resistance and lower viscosity of some cycloaliphatic amines. rsc.org

Use as a Chemical Intermediate for Non-Biological Target Molecules

Aromatic amines are versatile precursors in organic synthesis for a wide range of target molecules, including dyes, specialty chemicals, and functional materials. nih.govacs.org The o-toluidine portion of the molecule can undergo reactions typical of aromatic amines, such as diazotization followed by coupling or substitution, to create more complex structures. mdpi.com

For instance, the aromatic amine group could be selectively functionalized while the cycloaliphatic amine is protected, or vice-versa. This differential reactivity allows for the stepwise construction of complex molecules. Potential synthetic transformations could include:

Synthesis of Azo Dyes: Diazotization of the aromatic amine followed by coupling with a suitable partner could yield novel azo compounds with the bulky cyclohexylmethyl substituent, potentially influencing their solubility and photophysical properties.

Formation of Heterocycles: Aromatic amines are common starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are a cornerstone of many functional materials. mdpi.com

C-N Cross-Coupling Reactions: Modern catalytic methods could be employed to further functionalize the aromatic amine, creating more elaborate structures for applications in areas like organic electronics. acs.org

The presence of the aminocyclohexyl moiety provides a handle for further modification or for tuning the physical properties (e.g., solubility, aggregation behavior) of the final target molecule.

Future Research Directions and Unaddressed Challenges for 5 4 Aminocyclohexyl Methyl O Toluidine

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic routes for 5-((4-aminocyclohexyl)methyl)-o-toluidine. Future research should prioritize the development of efficient and environmentally benign synthesis methods.

Potential Synthetic Strategies:

Reductive Amination: A plausible route involves the reductive amination of a ketone precursor. This could start from a suitable cyclohexanone (B45756) derivative that is first coupled to the o-toluidine (B26562) ring, followed by amination.

Catalytic Hydrogenation: The synthesis could potentially be achieved through the catalytic hydrogenation of a precursor containing a nitro group on the aromatic ring and a cyano or oxime group on the cyclohexane (B81311) ring.

Green Chemistry Approaches: Emphasis should be placed on developing synthetic pathways that align with the principles of green chemistry. This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste. Research into one-pot syntheses would also be highly valuable.

Potential Synthetic Step Reagents and Conditions Anticipated Challenges
Friedel-Crafts Acylationo-toluidine, 4-chlorocyclohexanecarbonyl chloride, AlCl3Polysubstitution, rearrangement reactions
Catalytic HydrogenationNitro-precursor, H2, Pd/C or PtO2Selectivity between aromatic nitro and other functional groups
Reductive AminationKetone-precursor, NH3, H2, Raney NickelControl of stereochemistry in the cyclohexane ring

Exploration of Undiscovered Reactivity Patterns

The presence of two distinct amino groups with different basicities and nucleophilicities suggests a rich and underexplored reactivity profile for this compound.

Selective Functionalization: A primary challenge and area of interest is the selective functionalization of either the aromatic or the aliphatic amine. The aromatic amine is less basic and nucleophilic due to the delocalization of the lone pair into the aromatic ring, while the aliphatic amine is more basic and nucleophilic. Research into protecting group strategies and reaction conditions that favor selectivity is crucial.

Diazotization and Coupling Reactions: The aromatic amino group on the o-toluidine moiety can undergo diazotization to form a diazonium salt. ca.gov This highly reactive intermediate could then be used in a variety of coupling reactions to introduce new functional groups or to form azo dyes. ca.gov

N-Alkylation and N-Acylation: The reactivity of both amino groups towards alkylating and acylating agents could be systematically studied. The relative rates of reaction at the two sites under different conditions would provide valuable insights into the molecule's electronic properties.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully understand the complex reactions of this compound, the use of advanced spectroscopic techniques for real-time monitoring is essential.

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed to monitor the progress of reactions, identify transient intermediates, and elucidate reaction mechanisms.

Process Analytical Technology (PAT): The implementation of PAT tools would allow for precise control over reaction parameters, leading to improved yields, purity, and safety.

Spectroscopic Technique Information Gained Potential Application
In-situ FTIRReal-time concentration of reactants, intermediates, and productsMonitoring the selective acylation of one amino group
2D NMR (NOESY, COSY)Through-bond and through-space correlations between atomsElucidating the precise 3D structure and conformation
Mass SpectrometryIdentification of reaction products and byproductsCharacterizing the products of diazotization-coupling reactions

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry and theoretical studies can provide profound insights into the electronic structure, conformation, and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate molecular properties such as bond lengths, bond angles, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO). These calculations can help rationalize the observed reactivity and predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule, which is particularly important given the flexible cyclohexyl ring. Understanding the preferred conformations is key to predicting its interaction with other molecules and its suitability for specific applications.

Expanding Non-Biological Material Applications

The unique structure of this compound makes it a promising candidate for various non-biological material applications.

Polymer Chemistry: The two primary amine groups allow it to act as a cross-linking agent or a monomer in the synthesis of polyamides, polyimides, and epoxy resins. The combination of a rigid aromatic unit and a flexible aliphatic unit could impart unique thermal and mechanical properties to the resulting polymers.

Corrosion Inhibitors: The presence of nitrogen atoms with lone pairs of electrons suggests potential as a corrosion inhibitor for metals. The molecule could adsorb onto the metal surface, forming a protective layer.

Dye Synthesis: As a derivative of o-toluidine, it could serve as a precursor for the synthesis of novel azo dyes with potentially interesting coloristic and photophysical properties. ca.gov

Research Gaps in the Chemical Transformations of this compound

A significant number of research gaps exist in the chemical transformations of this compound, primarily due to the lack of dedicated studies.

Stereochemistry: The stereochemistry of the cyclohexyl ring (cis/trans isomers) and its influence on the reactivity and properties of the molecule is a completely unexplored area.

Oxidative Chemistry: The behavior of the compound under oxidative conditions is unknown. The amino groups could be susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or polymeric products.

Coordination Chemistry: The ability of the two amino groups to act as ligands and form coordination complexes with various metal ions has not been investigated. Such complexes could have interesting catalytic or material properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((4-Aminocyclohexyl)methyl)-o-toluidine, and what reaction conditions are typically employed?

  • Answer : Common synthetic approaches involve alkylation or condensation reactions. For instance, analogous protocols for o-toluidine derivatives (e.g., 5-chloro-2-methylbenzylamine in ) suggest refluxing with glacial acetic acid as a solvent and catalyst. Alkylation of o-toluidine with a 4-aminocyclohexylmethyl precursor may require coupling agents like thionyl chloride (SOCl₂) for activation, as seen in esterification reactions ( ). Monitoring via TLC ( ) and purification via recrystallization or column chromatography ( ) are critical for isolating the product .
Method Conditions Yield Optimization
AlkylationReflux in glacial acetic acid, 12–24 hAdjust molar ratios (1:1.2 amine:alkylating agent)
CondensationSodium acetate as base, 5–12 h refluxUse anhydrous conditions to minimize hydrolysis

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze proton environments (e.g., aromatic protons in o-toluidine at δ 6.5–7.5 ppm; cyclohexylamine protons at δ 1.2–2.5 ppm) to confirm substitution patterns ( ).
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm ( ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~247) ().
    • Recrystallization in ethanol or ethyl acetate improves purity ( ) .

Advanced Research Questions

Q. What strategies can mitigate stereochemical challenges during the synthesis of this compound, particularly regarding the cyclohexylamine substituent?

  • Answer : The cyclohexyl group’s chair conformers may lead to diastereomer formation. Strategies include:

  • Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., ’s flash column methods).
  • Dynamic NMR : Monitor conformational equilibria at varying temperatures ( ).
  • Computational Modeling : Predict stable conformers using DFT calculations (e.g., PubChem’s InChIKey data in ) .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across different studies?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Methodological solutions:

  • Differential Scanning Calorimetry (DSC) : Characterize thermal behavior to identify polymorphs.
  • Standardized Recrystallization : Use solvents like ethanol or acetonitrile to isolate consistent crystal forms ( ).
  • Cross-Validation : Compare data with PubChem’s computational properties () .

Q. What advanced analytical techniques are recommended for studying the reactivity of the aminocyclohexylmethyl group in this compound under varying pH conditions?

  • Answer :

  • Potentiometric Titration : Determine pKa values of the amine group ( ’s stability studies).
  • UV-Vis Spectroscopy : Monitor electronic transitions during protonation/deprotonation ().
  • LC-MS/MS : Track degradation products in acidic/basic environments ( ) .

Methodological Considerations for Experimental Design

  • Reaction Optimization : Use fractional factorial designs to evaluate variables (e.g., temperature, solvent polarity) ( ).
  • Contradiction Analysis : Replicate conflicting studies under controlled conditions (e.g., humidity, oxygen exclusion) ( ).
  • Safety Protocols : Follow o-toluidine handling guidelines ( ) to minimize exposure risks during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.